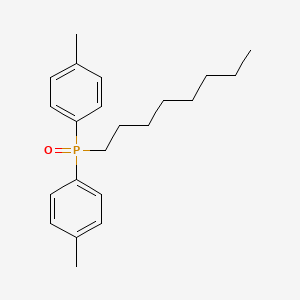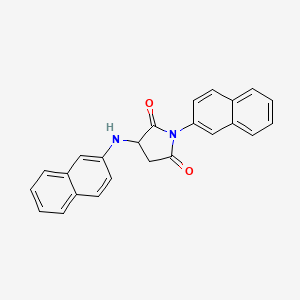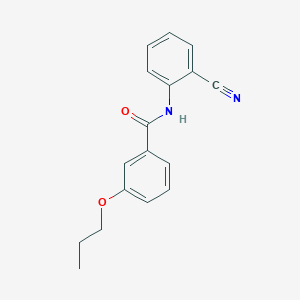![molecular formula C18H23ClN2O3 B5201351 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5201351.png)
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, commonly known as Trazodone, is a psychoactive drug that is primarily used as an antidepressant. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is a potent inhibitor of serotonin reuptake and modulates the activity of serotonin receptors in the brain.
Mecanismo De Acción
Trazodone works by inhibiting the reuptake of serotonin and modulating the activity of serotonin receptors in the brain. This leads to an increase in the concentration of serotonin in the brain, which is thought to be responsible for its antidepressant effects.
Biochemical and Physiological Effects:
Trazodone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is thought to be responsible for its antidepressant effects. Trazodone has also been shown to affect the activity of other neurotransmitters, including norepinephrine and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trazodone has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. Trazodone has also been extensively studied for its antidepressant effects, which makes it a useful tool for studying the mechanisms of depression and the effects of antidepressant drugs. However, Trazodone also has a number of limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Trazodone also has a number of side effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on Trazodone. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects than Trazodone. Another area of research is the study of the long-term effects of Trazodone on the brain and the body. Finally, there is a need for more research on the use of Trazodone in the treatment of other disorders, such as insomnia, chronic pain, and alcohol withdrawal syndrome.
Conclusion:
In conclusion, Trazodone is a psychoactive drug that is primarily used as an antidepressant. It works by inhibiting the reuptake of serotonin and modulating the activity of serotonin receptors in the brain. Trazodone has a number of advantages and limitations for use in lab experiments, and there are a number of future directions for research on this drug.
Métodos De Síntesis
The synthesis of Trazodone involves the reaction of 3-chlorophenylpiperazine with cyclohexanone in the presence of sodium ethoxide to form 1-(3-chlorophenyl)piperazine. This compound is then reacted with succinic anhydride to form 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid.
Aplicaciones Científicas De Investigación
Trazodone has been extensively studied for its antidepressant effects. It has been shown to be effective in the treatment of major depressive disorder, bipolar disorder, and anxiety disorders. Trazodone has also been studied for its potential use in the treatment of insomnia, chronic pain, and alcohol withdrawal syndrome.
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c19-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(22)15-6-1-2-7-16(15)18(23)24/h3-5,12,15-16H,1-2,6-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVAEGDGLIJWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201276.png)
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)

![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)

![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B5201308.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5201314.png)
![ethyl 4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)benzoate](/img/structure/B5201322.png)
![3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)
![methyl 2-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B5201358.png)


